molecular formula C18H16BrN5O B11442726 4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol

4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol

Cat. No.: B11442726
M. Wt: 398.3 g/mol
InChI Key: YBGLXTZPZACUGH-UHFFFAOYSA-N
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Description

4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol is a complex organic compound with a unique structure that combines a brominated phenol group with an imidazo[1,2-b][1,2,4]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the imidazo[1,2-b][1,2,4]triazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dehalogenated phenol or reduced imidazo[1,2-b][1,2,4]triazole derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol is unique due to its combination of a brominated phenol and an imidazo[1,2-b][1,2,4]triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16BrN5O

Molecular Weight

398.3 g/mol

IUPAC Name

4-bromo-2-[6-(2,6-dimethylanilino)-1H-imidazo[1,2-b][1,2,4]triazol-5-yl]phenol

InChI

InChI=1S/C18H16BrN5O/c1-10-4-3-5-11(2)15(10)22-17-16(23-18-20-9-21-24(17)18)13-8-12(19)6-7-14(13)25/h3-9,22,25H,1-2H3,(H,20,21,23)

InChI Key

YBGLXTZPZACUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2NC=N3)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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